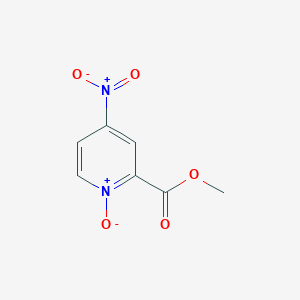

Methyl 4-nitropyridine-2-carboxylate 1-oxide

Beschreibung

Eigenschaften

IUPAC Name |

methyl 4-nitro-1-oxidopyridin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7(10)6-4-5(9(12)13)2-3-8(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXJLEXAELCZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209757 | |

| Record name | Methyl 4-nitropyridine-2-carboxylate 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60923-20-8 | |

| Record name | 2-Pyridinecarboxylic acid, 4-nitro-, methyl ester, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60923-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-nitropyridine-2-carboxylate 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060923208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-nitropyridine-2-carboxylate 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-nitropyridine-2-carboxylate 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Oxidation of Methyl Pyridine-2-carboxylate Derivatives

The initial step involves the oxidation of methyl pyridine-2-carboxylate or its esters to form the corresponding N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of catalysts.

- Starting Material: 4-picoline-2-carboxylic acid ethyl ester or methyl ester.

- Oxidizing Agent: Hydrogen peroxide (30% aqueous solution).

- Catalyst: Phosphomolybdic acid.

- Solvent: Purified water or methanol.

- Reaction Conditions: Heating to 70–80 °C for 4–8 hours.

- Work-up: Adjust pH to ~9 with sodium carbonate, extract with dichloromethane, dry over anhydrous magnesium sulfate, concentrate, and recrystallize from petrol ether/ethyl acetate.

Yield: High yields reported, approximately 90–92% for the N-oxide intermediate.

Nitration of Pyridine N-oxides

The nitration step introduces the nitro group at the 4-position of the pyridine ring. This is generally performed by treating the N-oxide intermediate with nitrating agents such as a mixture of nitric acid and sulfuric acid.

- Starting Material: 2-(methoxycarbonyl)-methylpyridine N-oxide.

- Nitrating Mixture: Concentrated nitric acid and sulfuric acid.

- Reaction Conditions: Heating at 95–100 °C for approximately 5 hours.

- Solvent: Acetic acid can be used as a medium during oxidation before nitration.

- Work-up: Cooling, neutralization, extraction, and purification by recrystallization.

Yield: Yields vary depending on conditions but are generally moderate to good.

Reduction and Purification Steps

In some synthetic schemes, after nitration, further reduction steps are employed to obtain derivatives or intermediates such as methyl 4-nitropyridine-2-carboxylate 1-oxide hydrochloride salts.

Alternative Synthetic Routes

Other routes involve the preparation of halogenated amino pyridine precursors, followed by nitration and hydrolysis to yield nitropyridine derivatives, which can be further oxidized to N-oxides.

Crystallization and Structural Refinement

The final compound is often purified by recrystallization from solvents like toluene/chloroform or ethyl acetate/petrol ether mixtures to obtain high-purity crystalline solids suitable for structural analysis.

- The compound crystallizes in orthorhombic space groups with planar molecular conformations.

- Purification enhances the yield and purity, facilitating applications in further synthetic transformations.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation | 4-picoline-2-carboxylic acid ester, H2O2 (30%), phosphomolybdic acid, 70–80 °C, 4–8 h | 90–92 | Formation of pyridine N-oxide intermediate |

| 2 | Nitration | Nitric acid + sulfuric acid, 95–100 °C, ~5 h | Moderate | Introduction of nitro group at 4-position |

| 3 | Reduction | Pd/C catalyst, formic acid amine, methanol, 50 °C, 20 h | ~79 | Conversion to hydrochloride salt, purification by recrystallization |

| 4 | Diazotization & Hydrolysis | Sodium nitrite, HCl, 0–5 °C; then 60–80 °C, 3 h | 50–60 | Alternative route via amino pyridine precursors |

| 5 | Crystallization | Solvents: toluene/chloroform or petrol ether/ethyl acetate | - | Final purification to obtain crystalline product |

Detailed Research Findings

- Oxidation Efficiency: Phosphomolybdic acid catalyzed oxidation with hydrogen peroxide is highly efficient and selective for forming the N-oxide without over-oxidation or ring degradation.

- Nitration Specificity: The presence of the N-oxide group activates the pyridine ring towards electrophilic substitution, favoring nitration at the 4-position, consistent with regioselectivity observed in pyridine N-oxide chemistry.

- Reduction Conditions: The use of palladium on charcoal with formic acid amine provides a mild reduction environment that preserves the ester functionality while converting intermediates to the desired hydrochloride salt form.

- Purification Impact: Recrystallization from appropriate solvent mixtures significantly improves purity and crystallinity, essential for structural confirmation and downstream applications.

- Alternative Routes: The diazotization and hydrolysis pathway offers a route from halogenated amino pyridine precursors, expanding the synthetic flexibility for nitropyridine derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-nitropyridine-2-carboxylate 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Products may include pyridine derivatives with additional oxygen-containing functional groups.

Reduction: The major product is methyl 4-aminopyridine-2-carboxylate 1-oxide.

Substitution: Products vary depending on the nucleophile used but may include various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-nitropyridine-2-carboxylate 1-oxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of methyl 4-nitropyridine-2-carboxylate 1-oxide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylate and oxide groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects and Functional Group Influence

The table below compares Methyl 4-nitropyridine-2-carboxylate 1-oxide with key analogs from the evidence:

Key Observations:

- Electron-Withdrawing Effects : The nitro group in the target compound is a stronger electron-withdrawing group (EWG) than chlorine or bromine, significantly reducing electron density at the pyridine ring. This contrasts with Methyl 4-chloropyridine-2-carboxylate, where chlorine provides weaker EWG effects .

- N-Oxide Reactivity : The N-oxide group increases solubility in polar solvents and facilitates reactions such as nucleophilic substitution or cycloadditions. For example, 4-Nitropyridine N-oxide () is a precursor in electrophilic aromatic substitution, while the target compound’s ester group adds a site for hydrolysis or transesterification.

Pharmaceutical Relevance

Pyridine N-oxides are prevalent in drug discovery (e.g., Lansoprazole-related compounds in ). The target compound’s structure suggests utility as:

- A precursor for antiulcer agents (via sulfonyl or benzimidazole coupling at position 2).

- A building block for kinase inhibitors, leveraging the nitro group’s electronic effects.

In contrast, 3-Bromo-pyridine 1-oxide () and 4-Bromo-2-methylpyridine 1-oxide () are more suited for halogen-specific applications, such as Suzuki-Miyaura couplings.

Biologische Aktivität

Methyl 4-nitropyridine-2-carboxylate 1-oxide (CAS Number: 60923-20-8) is a chemical compound characterized by its unique structural features, including a pyridine ring substituted with a nitro group, a carboxylate group, and an oxide group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of approximately 198.13 g/mol. It is synthesized through several methods, including:

- Nitration : Introduction of the nitro group via reaction with nitric acid.

- Esterification : Formation of the carboxylate ester through reaction with methanol.

- Oxidation : Final oxidation step to introduce the oxide group at the 1-position.

These synthetic routes can be optimized for yield and purity in industrial applications, often involving continuous flow reactors and specific catalysts to enhance efficiency .

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylate and oxide groups may form hydrogen bonds and coordinate with metal ions. These interactions can modulate enzyme activity and influence metabolic pathways, suggesting potential therapeutic applications .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. It has been identified as an impurity in Bedaquiline, a drug used for treating multidrug-resistant tuberculosis. Studies suggest that its interactions with enzymes involved in metabolic pathways may enhance or alter the efficacy of Bedaquiline .

Case Studies

- Interaction with Enzymes : A study demonstrated that this compound interacts with α/β-hydrolase domain enzymes, which are crucial for lipid metabolism. This interaction may influence the degradation of endocannabinoids, highlighting its potential role in modulating metabolic processes .

- Inhibition Studies : In vitro assays have shown that this compound can inhibit specific enzyme activities related to lipid metabolism, indicating its potential as a therapeutic agent in metabolic disorders .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-nitropyridine | C6H6N2O2 | Lacks carboxylate group |

| 4-Nitro-picolinic acid | C6H6N2O5 | Contains a carboxylic acid instead |

| Methyl pyridine-2-carboxylate | C7H7NO2 | Lacks nitro substitution |

| Methyl 4-amino-pyridine | C7H8N2 | Contains an amino group instead of nitro |

This compound stands out due to its combination of functional groups that confer distinct reactivity and biological properties not found in these similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 4-nitropyridine-2-carboxylate 1-oxide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via alkylation or nitration of pyridine 1-oxide precursors. For example, pyridine 1-oxides react with methyl fluorosulfonate to generate alkoxy intermediates, which undergo nucleophilic substitution with cyanide or nitro groups (as seen in analogous systems in ). Key parameters include:

- Temperature : Reactions often require low temperatures (−65°C to 0°C) to control exothermic alkylation steps (e.g., methyl fluorosulfonate reactions ).

- Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reactivity .

- Purification : Column chromatography or recrystallization (e.g., from DMF/ice mixtures) improves purity, with HPLC monitoring (≥90% purity as in ).

Q. Which analytical techniques are most effective for characterizing this compound and its synthetic intermediates?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) resolves substituent effects (e.g., nitro group deshielding adjacent protons).

- IR Spectroscopy : Confirms functional groups (e.g., ester C=O at ~1700 cm⁻¹, nitro N-O at ~1520 cm⁻¹).

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies purity and detects byproducts like sulfoxides or des-nitrated derivatives.

Advanced Research Questions

Q. How do electronic effects of the nitro and ester groups influence regioselectivity in further functionalization reactions?

- Methodological Answer : The nitro group at position 4 directs electrophilic substitution to the 3- and 5-positions due to its strong electron-withdrawing nature. Computational modeling (DFT) can predict reactive sites, while experimental validation involves:

- Halogenation : Bromination with NBS in CCl4 selectively targets the 3-position, confirmed by NOE NMR.

- Nucleophilic Attack : Cyanide substitution at position 2 is hindered by the ester group, favoring 6-position reactivity (observed in analogous dicyanopyridine syntheses).

Q. What mechanistic insights explain the stability of this compound under acidic or oxidative conditions?

- Methodological Answer : Stability studies involve:

- pH-Dependent Degradation : Incubate the compound in buffered solutions (pH 1–13) at 37°C, monitoring degradation via LC-MS. The 1-oxide group may hydrolyze to pyridine under strong acids, while the nitro group resists reduction unless catalyzed (e.g., Pd/C/H2).

- Oxidative Stress Testing : Use H2O2 or tert-butyl hydroperoxide to assess sulfoxide/sulfone formation, with kinetic analysis via Arrhenius plots.

Q. How can this compound serve as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents?

- Methodological Answer :

- Medicinal Chemistry : The ester can be hydrolyzed to a carboxylic acid for amide coupling (e.g., with benzimidazoles to mimic omeprazole derivatives).

- Heterocycle Functionalization : React with thioureas or mercaptoacetic acid to form thiazolidinones, a scaffold with anti-inflammatory potential (as in ).

- In Silico Screening : Dock the compound into target proteins (e.g., COX-2) using molecular dynamics to predict binding affinity before synthesis.

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot low efficiency in nitro-group introduction?

- Methodological Answer : Contradictions may arise from competing side reactions (e.g., over-oxidation or ester hydrolysis). Mitigation strategies include:

- Protecting Groups : Temporarily silylate the ester to prevent hydrolysis during nitration.

- Catalytic Optimization : Use HNO3/Ac2O with FeCl3 catalysis to enhance nitration efficiency.

- Real-Time Monitoring : In situ IR or Raman spectroscopy tracks nitro-group formation, enabling rapid adjustment of reaction conditions.

Application-Oriented Questions

Q. What role does this compound play in synthesizing fused heterocycles for material science applications?

- Methodological Answer : The nitro group facilitates cycloaddition reactions (e.g., with dienes under microwave irradiation) to form bicyclic systems. For example:

- Diels-Alder Reactions : React with furan derivatives to generate polycyclic ethers, characterized by X-ray crystallography.

- Photophysical Studies : Measure fluorescence quantum yields of derived heterocycles to assess suitability for OLEDs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.